2-(4-Chlorobenzyloxy)benzaldehyde oxime

Description

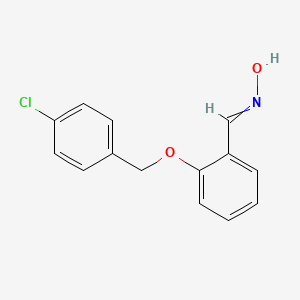

2-(4-Chlorobenzyloxy)benzaldehyde oxime is a synthetic oxime derivative characterized by a benzaldehyde core substituted at the 2-position with a 4-chlorobenzyloxy group. Its molecular formula is C₁₄H₁₁ClNO₂, with a molecular weight of 263.70 g/mol (CAS: 52803-59-5).

Properties

Molecular Formula |

C14H12ClNO2 |

|---|---|

Molecular Weight |

261.70 g/mol |

IUPAC Name |

N-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C14H12ClNO2/c15-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-16-17/h1-9,17H,10H2 |

InChI Key |

IEIUYVSVIFBNHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below highlights key structural variations and their implications:

Key Observations:

- Electron-Donating vs.

- Halogen Effects : Bromine in 2-[(4-Bromobenzyl)oxy]benzaldehyde increases molecular weight and polarizability compared to chlorine, which may improve membrane permeability.

- Hydroxyl Groups : Trihydroxy substitution on benzaldehyde (7b) significantly boosts ALR2 inhibitory activity, suggesting hydrogen bonding is critical for enzyme interaction.

Reactivity in Oxidation Reactions

and reveal that substituents on benzaldehyde oximes influence their oxidation kinetics:

- p-Hydroxybenzaldehyde oxime reacts faster due to electron-donating –OH groups, while p-nitrobenzaldehyde oxime is slower due to electron withdrawal.

- The 4-chlorobenzyloxy group in the target compound is moderately electron-withdrawing, likely resulting in intermediate reactivity compared to hydroxyl- or nitro-substituted analogs.

Preparation Methods

Aldehyde Intermediate Preparation

The synthesis begins with the preparation of 2-(4-chlorobenzyloxy)benzaldehyde, achieved through nucleophilic substitution between 4-chlorobenzyl chloride and salicylaldehyde under basic conditions. While specific details are omitted in the cited patents, analogous protocols suggest the use of potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, acetone) at 60–80°C.

Oxime Formation via Hydroxylamine Condensation

The aldehyde intermediate is converted to the target oxime through reflux with hydroxylamine hydrochloride (NHOH·HCl) and a base (e.g., NaOAc, NaOH) in ethanol/water (8:2 v/v).

-

Combine 2-(4-chlorobenzyloxy)benzaldehyde (1.0 equiv.), NHOH·HCl (1.6 equiv.), and NaOAc (2.0 equiv.) in 8:2 EtOH/HO (0.4 M).

-

Reflux at 80°C for 30–60 min.

-

Cool, extract with ethyl acetate (3×), dry (MgSO), and concentrate.

-

Recrystallize from ethyl acetate/n-hexane to obtain colorless crystals.

Key Data:

Microwave-Assisted Synthesis

Optimized Microwave Conditions

A 2020 Chinese patent details a solvent- and time-efficient microwave method:

-

Mix substituted benzaldehyde (1.0 equiv.), NHOH·HCl (0.6–1.4 equiv.), and anhydrous NaCO (0.5–1.5 equiv.) in methanol (0.2 M).

-

Irradiate in a microwave reactor at 200–300 W, 70–110°C, for 3–15 min.

-

Extract with ethyl acetate/water (1:1), dry (NaSO), and concentrate.

Key Advantages:

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 30–60 min | 3–15 min |

| Temperature | 80°C (reflux) | 70–110°C |

| Yield | 80–99% | 80–99% |

| Solvent | Ethanol/water | Methanol/ethanol |

| Energy Efficiency | Moderate | High |

Trade-offs:

-

Conventional: Higher solvent volumes but easier scalability.

-

Microwave: Faster kinetics but requires specialized equipment.

Mechanistic Insights and Reaction Optimization

Oxime Formation Mechanism

The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde carbonyl, followed by dehydration:

-

Step 1: NHOH attacks the electrophilic aldehyde carbon, forming a tetrahedral intermediate.

-

Step 2: Acid-catalyzed dehydration yields the oxime.

Critical Factors:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorobenzyloxy)benzaldehyde oxime, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution. React p-hydroxybenzaldehyde with 4-chlorobenzyl chloride in dry acetonitrile under ambient conditions for 24 hours (monitored by TLC). Purify the crude product via recrystallization from ethanol to achieve >90% purity . For oxime formation, treat the aldehyde intermediate with hydroxylamine hydrochloride in a basic medium (e.g., NaOH/MeOH) at 50–70°C. Adjust stoichiometric ratios (e.g., 1:1.2 aldehyde:NHOH·HCl) to maximize conversion .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : Use H NMR (400 MHz) to confirm oxime formation (δ ~8.3 ppm for CH=N-OH) and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm). Compare with spectral data for analogous compounds like 5-chloro-2-[2-fluorobenzyl]oxy benzaldehyde oxime .

- IR : Identify the oxime (N-O stretch at ~1630 cm) and aldehyde (C=O at ~1689 cm) functional groups .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 277.07 for CHClNO) .

Advanced Research Questions

Q. How do variations in substituents on the benzyl group affect the reactivity and biological activity of benzaldehyde oxime derivatives?

- Methodology :

- Electronic Effects : Replace the 4-Cl group with electron-withdrawing (e.g., -NO, -CF) or donating (-OCH) groups. Compare reaction rates in oxidation studies (e.g., RuCl-catalyzed conversion to aldehydes) to assess substituent impact on activation energy .

- Biological Activity : Test analogs like 5-chloro-2-[3-fluorobenzyl]oxy benzaldehyde oxime (CAS 432528-37-5) in enzyme inhibition assays. The chloro-fluoro combination may enhance binding to hydrophobic pockets in targets like acetylcholinesterase .

Q. What kinetic models describe the oxidation of this compound, and how do catalysts influence reaction rates?

- Methodology : Under pseudo-first-order conditions ([oxime] ≫ [oxidant]), the rate law is rate = k[oxidant][oxime][H] based on studies of similar aryloximes. Use RuCl as a catalyst (0.1–1.0 mM) to accelerate oxidation by stabilizing transition states. Monitor reaction progress via UV-Vis (λ = 280 nm for aldehyde formation) .

Q. How can contradictory data in the literature regarding the biological activity of this compound be resolved?

- Methodology :

- Purity Control : Re-synthesize the compound using rigorously dried solvents and characterize intermediates (e.g., by HPLC) to rule out impurities affecting bioactivity .

- Assay Standardization : Compare IC values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., 4-hydroxybenzaldehyde oxime as a baseline) .

- Substituent-Specific Effects : Replicate conflicting studies with structural analogs (e.g., 2-[4-fluorobenzyl]oxy benzaldehyde oxime ) to isolate the role of the chloro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.